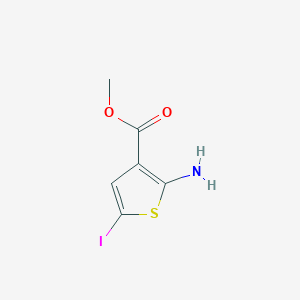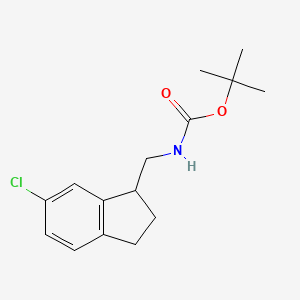![molecular formula C16H18BNO3 B11840117 Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- CAS No. 268748-25-0](/img/structure/B11840117.png)
Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- is a versatile organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- typically involves the reaction of 4-bromoaniline with 3-phenylpropyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes or boronates.
Aplicaciones Científicas De Investigación
Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Biology: Boronic acids are employed in the development of sensors for detecting carbohydrates and other biomolecules due to their ability to form reversible covalent bonds with diols.
Medicine: This compound is investigated for its potential as an enzyme inhibitor, particularly for proteases and kinases, which are targets for cancer therapy.
Industry: Boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials due to their versatility and reactivity.
Mecanismo De Acción
The mechanism of action of boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The molecular targets and pathways involved include the inhibition of serine proteases and kinases, which play crucial roles in cellular processes and disease progression.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group attached to the boron atom.
4-Formylphenylboronic acid: Contains a formyl group attached to the phenyl ring, making it useful in different synthetic applications.
3-Aminophenylboronic acid: Features an amino group on the phenyl ring, which can enhance its reactivity and binding properties.
Uniqueness
Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- is unique due to the presence of the 3-phenylpropylamino carbonyl group, which imparts specific reactivity and binding characteristics. This makes it particularly useful in applications requiring selective binding and reactivity, such as enzyme inhibition and sensor development.
Propiedades
Número CAS |
268748-25-0 |
|---|---|
Fórmula molecular |
C16H18BNO3 |
Peso molecular |
283.1 g/mol |
Nombre IUPAC |
[4-(3-phenylpropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C16H18BNO3/c19-16(14-8-10-15(11-9-14)17(20)21)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,20-21H,4,7,12H2,(H,18,19) |
Clave InChI |
NCHRLMVNICCTPO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


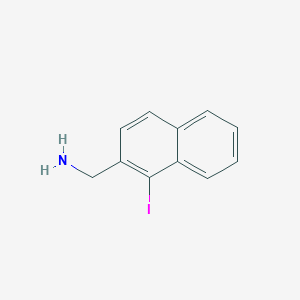

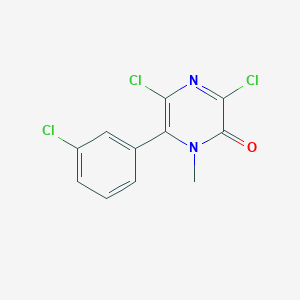
![7-Bromopyrimido[5,4-b]quinoline-2,4-diol](/img/structure/B11840052.png)
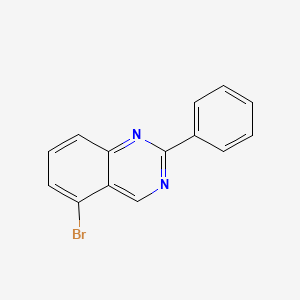
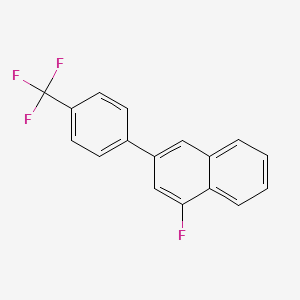
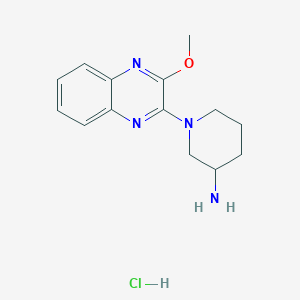



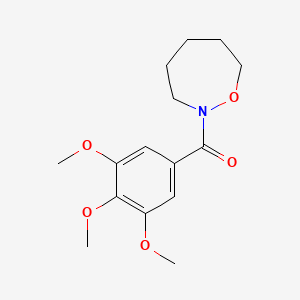
![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)
